3-(1H-imidazol-2-yl)aniline
Overview
Description
“3-(1H-imidazol-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound has a molecular weight of 159.19 .
Synthesis Analysis
Imidazole is a key component in the development of new drugs due to its broad range of chemical and biological properties . The synthesis of imidazole-containing compounds has been a topic of interest in recent years . For instance, Hsieh et al. synthesized a compound by using a specific scheme and evaluated its anticancer activity against different cell lines .Molecular Structure Analysis
The molecular structure of “3-(1H-imidazol-2-yl)aniline” includes an imidazole ring attached to an aniline group . The InChI code for this compound is1S/C9H9N3/c10-8-3-1-2-7 (6-8)9-11-4-5-12-9/h1-6H,10H2, (H,11,12)
. Chemical Reactions Analysis
Imidazole-containing compounds are known for their diverse chemical reactions . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis
The compound “3-(1H-imidazol-2-yl)aniline” is stored at a temperature between 28 C .Scientific Research Applications
Chemical Sensing :
- Shree et al. (2019) developed compounds including 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene/pyrene derivatives, exhibiting high selectivity and sensitivity towards Al³⁺ ions, useful in detecting these ions in living cells (Shree, Sivaraman, Siva, & Chellappa, 2019).
- Yanpeng et al. (2019) synthesized compounds for UV-spectrophotometric and fluorometric detection of Fe³⁺ ions in aqueous solution, indicating potential applications in environmental monitoring (Yanpeng, Xiaodong, Mi, Zheng, Fan, Gu, & Zhang, 2019).
Drug Development :
- Yang et al. (2013) described the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, showing its relevance in pharmaceutical synthesis (Yang, 2013).
- Paul et al. (2015) developed new benzimidazole-based Schiff base copper(II) complexes with 2-(1-R-1-H-benzo[d]imidazol-2-yl)aniline, showing substantial in vitro cytotoxic effect against various cancer cell lines, indicating potential in cancer therapy (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Organic Synthesis :
- Gorle et al. (2022) reported an efficient approach for the synthesis of imidazoquinoxalines and spiroquinoxalinones from 2-(1H-imidazol-1-yl) aniline, highlighting its use in the creation of complex organic structures (Gorle, L., Y, Rao, Mekala, Tadiparthi, & Raghunadh, 2022).
- Sudharsan et al. (2020) discussed the synthesis and use of ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, which included 2-(4,5-dihydro-1H-imidazol-2-yl)aniline, as efficient catalysts for C-N bond formation in a solvent-free environment, showing applications in green chemistry (Donthireddy, Illam, & Rit, 2020).
Safety And Hazards
Future Directions
Imidazole-containing compounds have a broad range of applications, from pharmaceuticals to agrochemicals . They are key components to functional molecules that are used in a variety of everyday applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
3-(1H-imidazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYYPKINHSREND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629753 | |
Record name | 3-(1H-Imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)aniline | |
CAS RN |
161887-05-4 | |
Record name | 3-(1H-Imidazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.